sodium;2-oxo(113C)propanoate

描述

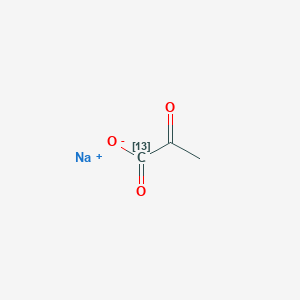

Sodium;2-oxo(113C)propanoate (IUPAC name: sodium [2-¹³C]pyruvate) is the sodium salt of pyruvate, a key α-keto acid in central metabolic pathways. Its structure comprises a three-carbon chain with a ketone group at the second carbon and a carboxylate group at the third carbon, where the second carbon is isotopically labeled with carbon-13 (¹³C). This isotopic labeling enables precise tracking in metabolic flux analysis, nuclear magnetic resonance (NMR) studies, and isotopic tracing experiments .

In biological systems, pyruvate serves as a critical intermediate in glycolysis, gluconeogenesis, and amino acid metabolism. Sodium pyruvate salts are widely used in cell culture media, enzymatic assays, and studies investigating oxidative decarboxylation or transamination reactions . The ¹³C label at the 2-oxo position enhances its utility in elucidating carbon flow in metabolic networks, particularly in hyperthermophilic archaea like Thermococcus and Pyrococcus, where 2-oxo acids are deaminated products of amino acid catabolism .

属性

IUPAC Name |

sodium;2-oxo(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-FJUFCODESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of sodium;2-oxo(113C)propanoate would typically involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies might be employed to achieve efficient production.

化学反应分析

Types of Reactions

sodium;2-oxo(113C)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation might yield a different product compared to reduction or substitution reactions.

科学研究应用

sodium;2-oxo(113C)propanoate has a wide range of applications in scientific research:

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

Industry: this compound might be used in the production of materials, chemicals, or pharmaceuticals.

作用机制

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique properties and versatility make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research and development could unlock new applications and benefits of this compound.

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Sodium 2-Oxoglutarate (α-Ketoglutarate)

- Molecular Formula : C₅H₅O₅Na

- Key Features: A five-carbon α-keto acid with two carboxylate groups. Central to the tricarboxylic acid (TCA) cycle and amino acid synthesis (e.g., glutamate).

- Comparison: Both compounds are sodium salts of 2-oxo acids involved in amino acid metabolism . Sodium 2-oxoglutarate participates in aminotransferase reactions as an amino group acceptor, whereas sodium pyruvate acts as a product of glycolysis and substrate for gluconeogenesis. Isotopic labeling in sodium [2-¹³C]pyruvate allows targeted metabolic studies, whereas 2-oxoglutarate is often used unlabeled in bulk enzymatic assays.

Sodium Oxaloacetate

- Molecular Formula : C₄H₃O₅Na

- Key Features : A four-carbon α-keto dicarboxylate critical in the TCA cycle and gluconeogenesis.

- Comparison :

- Sodium oxaloacetate shares the keto-carboxylate functional group but has an additional carboxylate moiety, altering its solubility and reactivity.

- Unlike sodium pyruvate, oxaloacetate is unstable in solution and often requires stabilization via esterification or refrigeration.

Sodium Chloroacetate

- Molecular Formula : C₂H₂ClO₂Na

- Key Features : A halogenated sodium carboxylate used in organic synthesis.

- It poses significant safety risks (e.g., corrosive to skin/eyes; requires immediate flushing with water ), unlike sodium pyruvate, which is generally non-toxic in laboratory settings.

Isotopic vs. Non-Isotopic Sodium Carboxylates

Sodium;2-oxo(113C)propanoate is distinguished by its ¹³C isotopic label, which enables advanced applications in tracking carbon dynamics. For example, δ¹³C analysis in marine systems uses isotopic ratios to study ocean acidification and coral calcification .

Data Tables

Table 1: Structural and Functional Comparison

Research Implications

The isotopic specificity of this compound makes it invaluable for studying carbon flux in microbial metabolism and environmental systems. Its comparison with non-isotopic analogues highlights its niche in advanced biochemical research, whereas structurally related salts like sodium chloroacetate emphasize the importance of functional group diversity in determining reactivity and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。